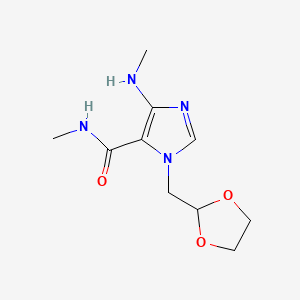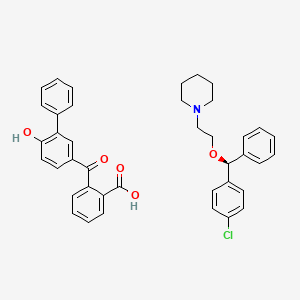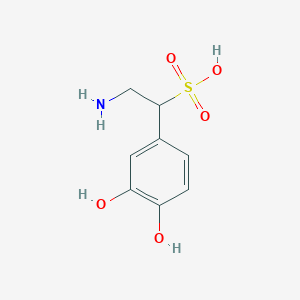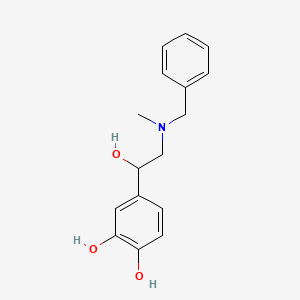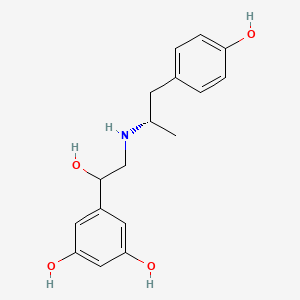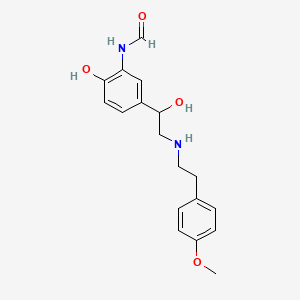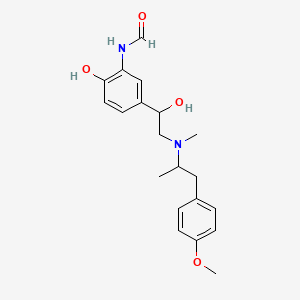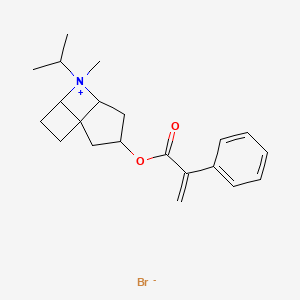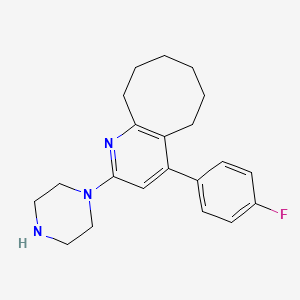
Blonanserin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Blonanserin is an atypical antipsychotic approved in Japan in January 2008 . It offers improved tolerability as it lacks side effects such as extrapyramidal symptoms, excessive sedation, or hypotension . As a second-generation (atypical) antipsychotic, it is significantly more efficacious in the treatment of the negative symptoms of schizophrenia compared to first-generation (typical) antipsychotics .
Synthesis Analysis
Ethyl alcohol, isopropyl alcohol, and toluene are utilized in the synthesis route of this bulk drug . The key intermediate 4- (4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta [b]pyridin-2 (1H)-one was prepared via substitution, hydrolysis, and cyclization, started from methyl 4-fluorobenzoate .Molecular Structure Analysis
The molecular formula of Blonanserin is C23H30FN3 . The molecular weight is 367.5 g/mol . The IUPAC name is 2- (4-ethylpiperazin-1-yl)-4- (4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta [b]pyridine .Chemical Reactions Analysis
A highly sensitive, simple, and rapid liquid chromatography tandem mass spectrometry method was established to simultaneously determine blonanserin and blonanserin C in human plasma .Physical And Chemical Properties Analysis
Blonanserin has a molecular weight of 367.5 g/mol . The exact mass is 367.242371 Da and the monoisotopic mass is 367.242371 Da . The topological polar surface area is 28.2 Ų .Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism : Blonanserin and Blonanserin C can be simultaneously determined in human plasma and urine, aiding pharmacokinetic studies. This research is crucial for understanding the drug's absorption, distribution, metabolism, and excretion in the human body (Wen et al., 2012).
Treatment of Schizophrenia : Several studies have demonstrated the efficacy and safety of Blonanserin in treating schizophrenia. It has shown promise in improving both positive and negative symptoms of schizophrenia, comparing favorably with other antipsychotics like haloperidol (García et al., 2009); (Iwata et al., 2020).
Molecular Mechanisms in Brain Cells : Blonanserin's impact on DNA methylation in human neuroblastoma cells has been studied, revealing changes in genes related to neuron differentiation and axonogenesis. These findings are significant for understanding the drug's molecular actions in the brain (Murata et al., 2014).
Drug-Induced Extrapyramidal Symptoms (EPS) : Research has explored the relationship between plasma concentration of Blonanserin and EPS, shedding light on its side effect profile in psychiatric treatments (Suzuki & Gen, 2012).
Dopamine and Acetylcholine Efflux : A study on Blonanserin's impact on neurotransmitter efflux found it increases dopamine, norepinephrine, and acetylcholine efflux in specific brain regions, contributing to cognitive improvement. This highlights its potential role in treating cognitive impairments associated with schizophrenia (Huang et al., 2015).
Cognitive Function in Schizophrenia : Blonanserin has shown potential in improving cognitive functions related to prefrontal cortical function in schizophrenia patients, suggesting its utility beyond typical antipsychotic effects (Tenjin et al., 2013).
Interaction with Alcohol : The pharmacokinetics of Blonanserin and its metabolite N-deethyl Blonanserin are significantly affected by alcohol consumption, emphasizing the need for caution in patients who consume alcohol (Deng et al., 2018).
Transdermal Application : A novel transdermal patch for Blonanserin has been developed, offering a new method of administration for schizophrenia treatment. This delivery system could improve patient compliance and reduce side effects (Kitamura et al., 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-2-piperazin-1-yl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3/c22-17-9-7-16(8-10-17)19-15-21(25-13-11-23-12-14-25)24-20-6-4-2-1-3-5-18(19)20/h7-10,15,23H,1-6,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXNWKJBGWQTRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=CC(=N2)N3CCNCC3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Blonanserin C | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)
